![molecular formula C22H18N2O3S2 B3297424 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895449-07-7](/img/structure/B3297424.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide
Vue d'ensemble
Description
Benzothiazole based compounds have been studied for their potential anti-tubercular properties . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Mécanisme D'action
Target of Action
The primary target of this compound, also known as N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide, is the DprE1 enzyme . This enzyme plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it a promising target for anti-tubercular compounds .
Mode of Action
This interaction likely disrupts the normal functioning of the enzyme, leading to a decrease in the survival and virulence of M. tuberculosis .
Biochemical Pathways
The compound’s interaction with DprE1 affects the biochemical pathways associated with the survival and virulence of M. tuberculosis . By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall integrity and reduced bacterial survival .
Pharmacokinetics
Similar benzothiazole derivatives have been found to have favorable pharmacokinetic profiles . These compounds are typically characterized by good absorption, distribution, metabolism, and excretion (ADME) properties, which can impact their bioavailability .
Result of Action
The result of the compound’s action is a decrease in the survival and virulence of M. tuberculosis . By inhibiting DprE1 and disrupting the synthesis of arabinogalactan, the compound impairs the integrity of the mycobacterial cell wall, leading to reduced bacterial survival .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. However, one limitation is its potential toxicity, which can affect the viability of cells in vitro and the health of animals in vivo. Additionally, this compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide. In cancer research, further studies are needed to determine the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. In neuropharmacology, further studies are needed to determine the optimal dose and duration of this compound treatment for neurodegenerative diseases. In cardiovascular disease research, further studies are needed to determine the long-term effects of this compound treatment on cardiovascular events and mortality. Additionally, further studies are needed to determine the potential use of this compound in other fields, such as immunology and infectious disease research.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various fields, such as cancer research, neuropharmacology, and cardiovascular disease. Its mechanism of action involves the inhibition of protein kinases, which are important enzymes in various cellular processes. While this compound has shown promise in lab experiments, further studies are needed to determine its efficacy and safety in clinical settings.
Applications De Recherche Scientifique
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide has been studied for its potential therapeutic applications in various fields, such as cancer research, neuropharmacology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuropharmacology, this compound has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cardiovascular disease research, this compound has been shown to have anti-inflammatory and anti-thrombotic effects.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNQYODESRMOBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.